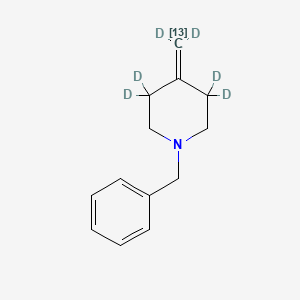

1-Benzyl-4-methylenepiperidine-13C, d6

Description

Contextual Significance of Isotopic Labeling in Advanced Organic and Analytical Chemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. wikipedia.org By replacing specific atoms in a molecule with their heavier, stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (d), researchers can monitor the fate of these labeled atoms. fiveable.me This method is invaluable for elucidating reaction mechanisms, studying metabolic processes, and quantifying molecules in complex mixtures. cernobioscience.com The use of stable isotopes like ¹³C and deuterium is particularly advantageous as they are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mecernobioscience.com This allows for a detailed, site-specific investigation of molecular structures and transformations. cernobioscience.com

The synthesis of isotopically labeled compounds is a critical prerequisite for these studies. researchgate.net While it can be a complex and costly endeavor, the insights gained are essential for advancing various fields, including medicinal chemistry and drug discovery. researchgate.net

The Piperidine (B6355638) Scaffold: Fundamental Importance in Heterocyclic Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.netarizona.edu This structural motif is present in a vast number of natural products and synthetic pharmaceuticals. tandfonline.com The prevalence of the piperidine scaffold in drug molecules highlights its importance as a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netarizona.edu

Piperidine derivatives exhibit a wide range of pharmacological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. researchgate.net The versatility of the piperidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. nih.gov This adaptability makes piperidine and its derivatives essential building blocks in the development of new therapeutic agents. arizona.edunih.gov

Research Rationale for Investigating 1-Benzyl-4-methylenepiperidine-13C, d6 as a Labeled Probe and Synthetic Intermediate

This compound serves as a deuterated and ¹³C labeled version of 1-Benzyl-4-methylenepiperidine (B1309272). medchemexpress.com The introduction of six deuterium atoms and one carbon-13 atom into the molecular structure provides a distinct mass signature, making it an ideal internal standard for quantitative analysis using mass spectrometry. In such applications, a known amount of the labeled compound is added to a sample, allowing for precise measurement of the corresponding unlabeled analyte by comparing their respective signal intensities.

Furthermore, this labeled compound can act as a synthetic intermediate for creating more complex isotopically labeled molecules. The methylene (B1212753) group on the piperidine ring is a reactive handle that can be chemically modified. For instance, it can undergo reactions like hydroboration followed by cross-coupling to introduce other functional groups. unisi.it By starting with the labeled piperidine core, researchers can synthesize a variety of labeled probes to investigate specific biological targets or chemical processes.

Below is a table detailing the key properties of the unlabeled parent compound, 1-Benzyl-4-methylenepiperidine, and its isotopically labeled counterpart.

| Property | 1-Benzyl-4-methylenepiperidine | This compound |

| Molecular Formula | C₁₃H₁₇N | C₁₂¹³CH₁₁D₆N |

| Molecular Weight | 187.28 g/mol | 194.31 g/mol |

| CAS Number | 109105-86-4 | Not Available |

Data sourced from multiple chemical suppliers and databases. chemscene.comclearsynth.com

The strategic placement of isotopic labels in this compound, combined with the inherent significance of the piperidine scaffold, positions this compound as a valuable tool for modern chemical and biomedical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuterio-4-(dideuterio(113C)methylidene)piperidine |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2/i1+1D2,7D2,8D2 |

InChI Key |

ZRZQISCXGOINND-NGSSYEFPSA-N |

Isomeric SMILES |

[2H][13C](=C1C(CN(CC1([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H] |

Canonical SMILES |

C=C1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4 Methylenepiperidine 13c, D6 and Analogs

Strategies for Site-Specific Isotopic (13C, d6) Incorporation

The introduction of stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (d) into a target molecule requires careful planning and the use of labeled precursors. researchgate.net For 1-Benzyl-4-methylenepiperidine-13C, d6, the labeling pattern suggests the incorporation of one ¹³C atom and six deuterium atoms.

The synthesis of this compound necessitates the use of starting materials or reagents that carry the desired isotopes. The location of the labels—one ¹³C in the methylene (B1212753) group and six deuteriums likely on the benzyl (B1604629) group—guides the selection of these precursors.

A plausible strategy for the introduction of the ¹³C label is through a Wittig reaction, utilizing a ¹³C-labeled methyltriphenylphosphonium (B96628) salt. This reagent can be prepared from triphenylphosphine (B44618) and ¹³C-labeled methyl halide.

For the incorporation of the six deuterium atoms onto the benzyl group, a deuterated benzylating agent is required. Benzyl-d7-bromide or a similarly deuterated benzyl halide would be a suitable precursor. The use of deuterated starting materials is a common strategy in the synthesis of labeled compounds. nih.gov

The piperidine (B6355638) ring itself can be constructed using various methods, often starting from acyclic precursors or pre-existing heterocyclic systems. researchgate.netdtic.mil A common precursor for the piperidine core is 4-piperidone (B1582916), which can be benzylated using the aforementioned deuterated benzyl halide.

| Isotope | Labeled Precursor/Reagent | Purpose |

| ¹³C | [¹³C]Methyltriphenylphosphonium halide | Introduces the ¹³C label at the 4-methylene position via a Wittig reaction. |

| d6 | Benzyl-d7-halide | Introduces six deuterium atoms onto the benzyl group. |

While this compound itself does not possess any stereocenters, the principles of stereochemical control are crucial in the synthesis of more complex, substituted piperidine analogs. Methods for the regio- and stereoselective deuteration of pyridine (B92270) rings to form deuterated piperidines have been developed, often employing metal complexes to direct the addition of deuterides. nih.gov Although not directly applicable to the exocyclic methylene group in this specific compound, these advanced techniques highlight the sophisticated strategies available for controlling stereochemistry in isotopically labeled piperidine synthesis. nih.gov

Classical and Modern Synthetic Routes to 1-Benzyl-4-methylenepiperidine (B1309272)

The synthesis of the unlabeled parent compound, 1-benzyl-4-methylenepiperidine, serves as a blueprint for the synthesis of its isotopically labeled counterpart. Several effective methods have been reported, ranging from classical olefination reactions to modern cross-coupling strategies.

The Wittig reaction is a widely used and reliable method for converting ketones into alkenes, making it highly suitable for the synthesis of 4-methylenepiperidines from the corresponding 4-piperidones. wikipedia.orgorganic-chemistry.org In this protocol, 1-benzyl-4-piperidone is treated with a methylidenephosphorane, typically generated in situ from a methyltriphenylphosphonium halide and a strong base. google.comgoogle.com

The general reaction is as follows:

1-Benzyl-4-piperidone + Ph₃P=CH₂ → 1-Benzyl-4-methylenepiperidine + Ph₃P=O

This method is advantageous due to its high functional group tolerance and generally good yields. masterorganicchemistry.com The reaction is often carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org For the synthesis of the labeled compound, [¹³C]methyltriphenylphosphonium bromide would be used. google.com

| Starting Material | Reagent | Product | Key Transformation | Reference |

| 1-Benzyl-4-piperidone | Methyltriphenylphosphonium bromide/base | 1-Benzyl-4-methylenepiperidine | Wittig Olefination | google.comgoogle.com |

| N-tert-Butoxycarbonyl-4-piperidone | Methyltriphenylphosphonium bromide/base | N-tert-Butoxycarbonyl-4-methylenepiperidine | Wittig Olefination | google.com |

Modern synthetic chemistry offers powerful cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds, which can be applied to the synthesis of 1-benzyl-4-methylenepiperidine and its analogs.

The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been employed to construct 4-benzyl piperidines. organic-chemistry.org This approach typically involves the hydroboration of an N-protected 4-methylenepiperidine (B3104435) followed by coupling with a benzyl halide. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, benzylic amines can be converted to diarylmethanes through the cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids, representing an innovative approach to forming the benzyl-piperidine linkage. nih.gov Furthermore, nickel-catalyzed stereospecific cross-coupling reactions of benzylic ethers and other derivatives have been developed, offering precise control over the formation of C-C bonds. nih.gov

The synthesis of 1-benzyl-4-methylenepiperidine often commences with readily available piperidone derivatives. 1-Benzyl-4-piperidone is a common starting material and can be synthesized through various routes, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309) or by the benzylation of 4-piperidone monohydrate hydrochloride. dtic.milchemicalbook.com

A typical multi-step synthesis involves:

Synthesis of 1-Benzyl-4-piperidone : This can be achieved by reacting benzylamine with methyl acrylate (B77674) followed by Dieckmann condensation and decarboxylation. chemicalbook.com Alternatively, direct benzylation of 4-piperidone with benzyl bromide is a common approach. chemicalbook.com

Formation of the Methylene Group : As detailed in section 2.2.1, the Wittig reaction is a primary method for converting the ketone functionality of 1-benzyl-4-piperidone into the exocyclic double bond of 1-benzyl-4-methylenepiperidine. google.comgoogle.com

In some synthetic schemes, the benzyl group is used as a protecting group and is later removed. For example, 1-benzyl-4-methylenepiperidine can be debenzylated using 1-chloroethyl chloroformate followed by treatment with methanol (B129727) to yield 4-methylenepiperidine. google.comgoogle.com This highlights the utility of the benzyl group in piperidine chemistry.

Optimization and Scalability Considerations in Research Synthesis

The efficient synthesis of piperidine derivatives is a subject of ongoing research, focusing on improving yields, ensuring high purity, and developing scalable processes suitable for laboratory and potential industrial production.

The enhancement of reaction yields and the rigorous assessment of product purity are paramount in chemical synthesis. A common route to obtaining 1-benzyl-4-methylenepiperidine is through the Wittig reaction, starting from 1-benzylpiperidine-4-one. google.com The optimization of this reaction involves careful selection of the base, solvent, and reaction conditions.

Research into the synthesis of related N-benzyl-4-piperidones has demonstrated that a simultaneous one-pot approach, where the amine is added at the same time as the oxidizing agent (Manganese Dioxide, MnO₂), can significantly improve yields compared to a stepwise process. kcl.ac.uk Adjusting reagent equivalents and reaction temperature was shown to further enhance the outcome. kcl.ac.uk For instance, optimizing the amount of benzylamine and MnO₂ at 50 °C increased the isolated yield from 34% to 55%. kcl.ac.uk

Table 1: Optimization of N-benzyl-4-piperidone Synthesis kcl.ac.uk

| Entry | BnNH₂ (equiv) | BnNH₂ Addition | MnO₂ (equiv) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.1 | Stepwise | 30 | 20 h, 24 h | 34 |

| 2 | 1.4 | Simultaneous | 30 | 18 h, 50 °C | 45 |

In the context of the Wittig reaction for 1-benzyl-4-methylenepiperidine, a described method uses methyl triphenyl phosphonium (B103445) bromide as the Wittig reagent and sodium tert-butoxide as the base in toluene. google.com The reaction is monitored by Thin-Layer Chromatography (TLC) to ensure completion. google.com

Purity assessment is achieved through a series of purification steps and analytical characterization. Post-reaction work-up typically involves aqueous washes and extractions with pH adjustments to remove unreacted reagents and by-products. google.com For example, after the Wittig reaction, the organic phase is washed with water, and the pH is adjusted to 3-4 with hydrochloric acid to extract the product into the aqueous phase. google.com The aqueous phase is then basified to a pH of 9-10, and the pure product is extracted back into an organic solvent before being concentrated. google.com The final purity of analogous commercial products like Benzyl 4-methylenepiperidine-1-carboxylate is often reported to be between 96% and 98%. molbase.comsigmaaldrich.com

The development of efficient and scalable laboratory processes is crucial for producing sufficient quantities of research compounds. The Wittig reaction serves as a foundational method for the laboratory-scale synthesis of 1-benzyl-4-methylenepiperidine. google.com A typical lab-scale procedure involves the reaction of 1-benzylpiperidine-4-one with a pre-formed ylide from methyl triphenyl phosphonium bromide and a strong base. google.com

A detailed patent describes a process starting with 10 grams of 1-benzylpiperidine-4-one, which demonstrates a practical laboratory-scale synthesis. google.com The process involves the dropwise addition of the piperidone into a stirred solution of the ylide, maintaining the temperature between 20-30 °C. google.com The scalability of such a process relies on consistent temperature control, efficient stirring, and controlled addition of reagents.

Table 2: Laboratory-Scale Wittig Reaction for 1-benzyl-4-methylenepiperidine google.com

| Reagent | Amount (for 52.8 mmol scale) | Role |

|---|---|---|

| 1-benzylpiperidine-4-one | 10 g | Starting Material |

| Methyl triphenyl phosphonium bromide | 28.4 g (1.5 eq) | Wittig Reagent |

| Sodium tert-butoxide | 7.6 g (1.5 eq) | Base |

To synthesize the isotopically labeled target compound, this compound, this established process would be adapted. This would involve utilizing a deuterated benzylating agent (e.g., benzyl-d7 bromide) to prepare the N-(benzyl-d7)-4-piperidone precursor and a ¹³C-labeled methyl triphenyl phosphonium salt for the Wittig reaction. The optimization and purification procedures would remain analogous to those developed for the unlabeled compound to ensure high yield and purity.

Applications in Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The presence of ¹³C and deuterium (B1214612) labels in 1-Benzyl-4-methylenepiperidine-¹³C, d₆ significantly enhances the scope and precision of NMR analysis.

Utilization of ¹³C and Deuterium Labels for Comprehensive Resonance Assignment and Structural Characterization

The structural assignment of complex molecules by NMR can be challenging due to signal overlap in proton (¹H) NMR spectra and the low natural abundance of ¹³C. Isotopic labeling with ¹³C and deuterium in 1-Benzyl-4-methylenepiperidine-¹³C, d₆ provides definitive solutions to these challenges.

The single ¹³C label in the exocyclic methylene (B1212753) group provides a strong, unambiguous signal in the ¹³C NMR spectrum, simplifying its identification. This is particularly useful in distinguishing it from other sp²-hybridized carbons in the molecule. The chemical shift of this labeled carbon provides valuable information about its electronic environment.

Deuteration of the benzyl (B1604629) group (d₆) has a profound effect on both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the benzyl protons are absent, which simplifies the spectrum and allows for the unambiguous assignment of the remaining piperidine (B6355638) ring protons. Furthermore, the benzylic methylene protons, which are adjacent to the nitrogen atom, become diastereotopic due to the chiral center created by the substitution pattern on the piperidine ring. This results in two distinct signals for these protons, often appearing as a pair of doublets due to geminal coupling. The absence of coupling to the deuterated phenyl ring simplifies this multiplet structure.

In the ¹³C NMR spectrum, the signals for the deuterated carbons of the benzyl group are significantly broadened and reduced in intensity due to the quadrupolar nature of the deuterium nucleus and the C-D coupling. This "wipes out" the benzyl carbon signals from a standard ¹³C{¹H} NMR spectrum, again simplifying the spectrum and aiding in the assignment of the piperidine ring carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 1-Benzyl-4-methylenepiperidine (B1309272) and its Isotopologue

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-Benzyl-4-methylenepiperidine | Benzyl-CH₂ | 3.52 (s) | 63.5 |

| Benzyl-aromatic | 7.20-7.35 (m) | 127.0, 128.2, 129.0, 138.0 | |

| Piperidine-H2/H6 | 2.55 (t) | 53.0 | |

| Piperidine-H3/H5 | 2.40 (t) | 35.0 | |

| Methylene (=CH₂) | 4.70 (s) | 106.0 | |

| Quaternary (=C) | - | 148.0 | |

| 1-Benzyl-4-methylenepiperidine-¹³C, d₆ | Benzyl-CH₂ (d₂) | Not observed | 63.2 (t, low intensity) |

| Benzyl-aromatic (d₅) | Not observed | Not observed or very broad | |

| Piperidine-H2/H6 | 2.55 (t) | 53.0 | |

| Piperidine-H3/H5 | 2.40 (t) | 35.0 | |

| Methylene (=¹³CH₂) | 4.70 (d, JC-H ≈ 158 Hz) | 106.0 (enhanced intensity) | |

| Quaternary (=C) | - | 148.0 |

Note: This data is hypothetical and intended for illustrative purposes.

Probing Reaction Mechanisms and Intermediates via Isotopic Perturbation and Dynamic NMR

The isotopic labels in 1-Benzyl-4-methylenepiperidine-¹³C, d₆ are invaluable for tracking the fate of specific atoms through a chemical reaction, a technique known as isotopic labeling. For instance, in reactions involving the exocyclic double bond, the ¹³C label allows for the direct observation of the starting material's conversion to products using ¹³C NMR. This can help to elucidate reaction pathways and identify the formation of intermediates.

Deuterium labeling is particularly useful for studying reactions that may involve the formation of iminium ion intermediates. The presence of deuterium on the benzyl group can influence the rate of reactions involving this part of the molecule (a kinetic isotope effect), providing mechanistic insights.

Dynamic NMR (DNMR) techniques can be used to study conformational changes and other dynamic processes. While the deuteration of the benzyl group simplifies the spectrum, it also removes a potential probe for dynamic processes involving this group. However, the simplified spectrum of the piperidine ring can make it easier to study its conformational dynamics, such as ring inversion.

Conformational Analysis and Molecular Dynamics Investigations

The three-dimensional structure and conformational flexibility of piperidine derivatives are crucial for their biological activity and chemical reactivity. nih.gov NMR spectroscopy is a powerful tool for conformational analysis, and isotopic labeling can provide key distance and dihedral angle constraints.

The simplified ¹H NMR spectrum of 1-Benzyl-4-methylenepiperidine-¹³C, d₆ allows for more accurate measurement of nuclear Overhauser effects (NOEs) between the piperidine ring protons. These NOEs provide information about through-space distances between protons, which can be used to determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a highly sensitive technique for molecular identification and quantification. The isotopic labels in 1-Benzyl-4-methylenepiperidine-¹³C, d₆ offer significant advantages in MS-based analyses.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research Samples

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying the amount of a substance in a sample. nih.govrsc.org It relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The ratio of the unlabeled (native) to the labeled analyte is then measured by mass spectrometry.

1-Benzyl-4-methylenepiperidine-¹³C, d₆ is an ideal internal standard for the quantification of unlabeled 1-benzyl-4-methylenepiperidine. Its mass is 7 Da higher than the unlabeled compound (1 Da from ¹³C and 6 Da from the six deuterium atoms, minus the six protons they replace). This significant mass difference ensures that the mass spectral signals of the analyte and the internal standard are well-resolved and do inot interfere with each other.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise quantification. nih.gov

Table 2: Key Parameters for Isotope Dilution Mass Spectrometry (IDMS)

| Parameter | Description | Value/Relevance for 1-Benzyl-4-methylenepiperidine-¹³C, d₆ |

| Analyte (Native) | The compound to be quantified. | 1-Benzyl-4-methylenepiperidine |

| Internal Standard (Spike) | Isotopically labeled version of the analyte. | 1-Benzyl-4-methylenepiperidine-¹³C, d₆ |

| Mass Difference | The difference in mass between the analyte and the internal standard. | 7 Da |

| Measurement Technique | Mass spectrometry (e.g., LC-MS, GC-MS). | Provides the ratio of native to labeled compound. |

| Key Advantage | High accuracy and precision due to correction for analytical variability. | Minimizes matrix effects and procedural losses. |

Elucidation of Fragmentation Pathways and Gas-Phase Ion Chemistry for Labeled Species

Understanding the fragmentation of a molecule in a mass spectrometer is crucial for its structural identification. The isotopic labels in 1-Benzyl-4-methylenepiperidine-¹³C, d₆ provide a powerful means to unravel its fragmentation pathways.

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, N-benzylpiperidine derivatives typically undergo characteristic fragmentation reactions. libretexts.org A common fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the piperidine ring, a process known as alpha-cleavage. libretexts.org This results in the formation of a benzyl cation (m/z 91 for the unlabeled compound) or a piperidine-containing fragment.

With 1-Benzyl-4-methylenepiperidine-¹³C, d₆, the benzyl fragment will have a mass-to-charge ratio of m/z 97 (C₆D₅CD₂⁺). This shift of 6 Da confirms the origin of this fragment. The piperidine-containing fragment will be observed at a mass corresponding to the piperidine ring with the ¹³C-labeled methylene group. By analyzing the masses of the fragment ions, the fragmentation mechanism can be pieced together with high confidence. For example, the loss of a neutral molecule from the molecular ion can be tracked by observing which fragments retain the isotopic labels.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 1-Benzyl-4-methylenepiperidine-¹³C, d₆

| Fragment Ion | Structure | Predicted m/z | Significance |

| Molecular Ion | [C₁₃H₁₀D₆N]⁺ | 192 | Confirms the mass of the labeled compound. |

| Benzyl Cation | [C₇H₂D₅]⁺ | 97 | Confirms alpha-cleavage and the location of the deuterium labels. |

| Piperidine Fragment | [C₆H₁₀N¹³C]⁺ | 96 | Confirms the location of the ¹³C label. |

Note: This data is predictive and based on known fragmentation patterns of similar compounds.

Integration with Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

The strategic labeling of 1-benzyl-4-methylenepiperidine with both Carbon-13 (¹³C) and deuterium (d) to create "1-Benzyl-4-methylenepiperidine-¹³C, d6" makes it an exemplary internal standard for quantitative analysis using hyphenated mass spectrometry techniques. Although specific research literature detailing the direct application of this exact isotopologue is not extensively available, its role and utility can be thoroughly understood through the well-established principles of isotope dilution mass spectrometry (IDMS) and the widespread use of analogous stable isotope-labeled internal standards (SIL-ISs) in complex mixture analysis. nih.govscispace.comacanthusresearch.comnih.gov

The primary application of 1-Benzyl-4-methylenepiperidine-¹³C, d6 is to serve as an internal standard in analytical methodologies developed for the precise quantification of its unlabeled counterpart, 1-benzyl-4-methylenepiperidine. Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the methods of choice for such analyses due to their high selectivity and sensitivity. nih.goveurl-pesticides.eu

In a typical workflow, a known quantity of 1-Benzyl-4-methylenepiperidine-¹³C, d6 is spiked into a complex sample matrix (e.g., plasma, urine, or environmental samples) prior to sample preparation and analysis. nih.govnih.gov Since the labeled standard is chemically identical to the analyte of interest, it experiences the same variations during extraction, chromatography, and ionization. acanthusresearch.com This co-elution and identical chemical behavior allow for the correction of matrix effects—signal suppression or enhancement caused by other components in the sample—which is a common challenge in bioanalysis. nih.govscispace.comresearchgate.net The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible quantification, especially when dealing with the inter-individual variability of biological samples. nih.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The incorporation of one ¹³C atom and six deuterium atoms results in a significant mass difference, preventing spectral overlap between the analyte and the standard. acanthusresearch.com In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM). eurl-pesticides.eunih.gov This enhances the selectivity and reduces background noise, allowing for reliable quantification even at very low concentrations.

The choice of ¹³C labeling, in addition to deuterium, is particularly advantageous. While deuterium-labeled standards are widely used, they can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogs, a phenomenon known as the "isotope effect". researchgate.netchromforum.org By incorporating a ¹³C label, the potential for chromatographic separation is minimized, ensuring that the analyte and the internal standard co-elute more perfectly, which is critical for accurate correction of matrix effects in high-resolution UPLC-MS/MS systems. researchgate.net

For GC-MS/MS analysis, the principles are similar. The internal standard co-elutes with the analyte from the GC column and is detected by the mass spectrometer. The use of a deuterated internal standard in GC-MS has been shown to be effective in correcting for variability in sample injection and ionization. nih.govmdpi.comnih.gov

The following table provides a hypothetical yet representative example of the mass spectrometry parameters that would be used in an LC-MS/MS method for the analysis of 1-benzyl-4-methylenepiperidine using 1-Benzyl-4-methylenepiperidine-¹³C, d6 as the internal standard.

| Parameter | Analyte (1-Benzyl-4-methylenepiperidine) | Internal Standard (1-Benzyl-4-methylenepiperidine-¹³C, d6) |

| Precursor Ion (Q1) | m/z 188.1 | m/z 195.2 |

| Product Ion (Q3) | m/z 91.1 | m/z 91.1 or 98.1 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Matrix | Human Plasma | Human Plasma |

| Technique | LC-MS/MS | LC-MS/MS |

| Purpose | Pharmacokinetic study | To correct for matrix effects and procedural variability |

Role of 1 Benzyl 4 Methylenepiperidine 13c, D6 in Mechanistic and Reaction Pathway Studies

Investigation of Chemical Reaction Kinetics and Rate-Determining Steps

The presence of deuterium (B1214612) and ¹³C labels in 1-Benzyl-4-methylenepiperidine-13C, d6 is instrumental in elucidating reaction mechanisms, particularly in determining the rate-determining steps of a chemical transformation.

Deuterium Isotope Effects on Reaction Rates to Determine Bond Breaking and Formation

The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. epfl.ch A primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is cleaved in the slowest step of the reaction. The magnitude of the KIE can provide information about the transition state of this step. epfl.ch

For instance, in a hypothetical oxidation reaction of 1-Benzyl-4-methylenepiperidine (B1309272), if the reaction proceeds via hydrogen abstraction from the benzylic position, the use of 1-Benzyl-4-methylenepiperidine-d2 (deuterium on the benzylic carbon) would be expected to exhibit a significant primary KIE.

Table 1: Hypothetical Kinetic Isotope Effects for the Oxidation of 1-Benzyl-4-methylenepiperidine

| Labeled Position | Reaction Type | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Mechanistic Implication |

| Benzylic (CH₂) | C-H Oxidation | 1.2 x 10⁻³ | 1.8 x 10⁻⁴ | 6.7 | C-H bond breaking is the rate-determining step. |

| Piperidine (B6355638) Ring | Ring Opening | 5.5 x 10⁻⁵ | 5.4 x 10⁻⁵ | 1.02 | C-H bond breaking is not involved in the rate-determining step. |

This data is illustrative and based on established principles of kinetic isotope effects.

Characterization of Transient Species and Reaction Intermediates

Isotopic labeling is invaluable for identifying and characterizing short-lived intermediates in a reaction pathway. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish between the labeled and unlabeled positions, helping to pinpoint where chemical changes occur. nih.gov The ¹³C label in this compound provides a distinct signal in ¹³C NMR, allowing for the tracking of this carbon atom throughout a reaction sequence, even as it transforms into different functional groups. researchgate.net

Tracing Molecular Transformations in Defined Chemical and Biochemical Systems (In Vitro)

The use of stable isotope-labeled compounds is a powerful strategy for tracing the metabolic fate of molecules in controlled in vitro environments.

Elucidation of Biotransformation Pathways via Enzymatic Studies in Cell-Free Systems or Isolated Microsomes (Non-Clinical)

Cell-free systems, such as liver microsomes, contain a cocktail of metabolic enzymes and provide a simplified environment to study the biotransformation of a compound. chemrxiv.org When this compound is incubated with such systems, the resulting metabolites can be analyzed by mass spectrometry. The distinct mass shift introduced by the heavy isotopes allows for the unequivocal identification of drug-related material from the complex biological matrix. nih.gov

For example, potential metabolic pathways for 1-Benzyl-4-methylenepiperidine could include N-debenzylation, oxidation of the methylene (B1212753) group, or hydroxylation of the aromatic ring. By analyzing the mass-to-charge ratio (m/z) of the metabolites, researchers can determine which parts of the molecule have been modified.

Table 2: Predicted Metabolites of this compound in an In Vitro System

| Metabolite | Molecular Formula | Predicted m/z (M+H)⁺ | Metabolic Reaction |

| Parent Compound | C₁₂¹³CH₁₁D₆N | 195.2 | - |

| N-debenzylated | C₅¹³CH₇D₄N | 104.1 | N-dealkylation |

| Methylene oxidation | C₁₂¹³CH₁₁D₆NO | 211.2 | Oxidation |

| Aromatic hydroxylation | C₁₂¹³CH₁₁D₆NO | 211.2 | Hydroxylation |

This data is illustrative. The exact m/z would depend on the specific labeling pattern.

Analysis of Degradation Pathways and Stability Under Controlled Environmental Conditions

Isotopically labeled compounds can also be used to study the degradation of a molecule under specific environmental conditions, such as exposure to light (photodegradation) or different pH levels (hydrolysis). By following the disappearance of the parent compound and the appearance of labeled degradants over time, a comprehensive stability profile can be established. Studies on the environmental fate of related piperidine structures have shown that degradation can be initiated by reactions with hydroxyl radicals in the atmosphere. nih.govacs.org The labeling in this compound would be crucial in differentiating the compound's degradants from other substances in a complex environmental sample. utrgv.edu

Probing Molecular Interactions and Binding Dynamics (Non-Clinical/Conceptual)

Understanding how a molecule interacts with its biological target is fundamental in drug discovery and development. While no specific binding studies for this compound are publicly available, the principles of using isotopically labeled ligands are well-established. Computational docking studies have been performed on the closely related compound 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine to predict its binding to acetylcholinesterase. nih.gov

Isotope-edited NMR techniques, such as saturation transfer difference (STD) NMR, can be employed to identify which parts of a labeled ligand are in close contact with a protein. The ¹³C and deuterium labels in this compound would provide distinct signals that could be monitored upon binding to a target protein, offering insights into the binding epitope and the dynamics of the interaction.

Investigation of Ligand-Receptor or Enzyme-Substrate Interactions using Isotopic Probes

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and deuterium (d), into a molecule like 1-benzyl-4-methylenepiperidine allows researchers to track its fate and behavior within a biological system without altering its fundamental chemical properties. The distinct mass of the labeled compound enables its differentiation from its unlabeled counterparts and endogenous molecules, which is particularly advantageous in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While direct, published research specifically detailing the use of this compound in ligand-receptor or enzyme-substrate interaction studies is not extensively available in the public domain, the principles of its application can be inferred from established methodologies in the field. The presence of the ¹³C and deuterium labels provides a unique spectroscopic signature. For instance, in NMR studies, the ¹³C label can be used to probe the local electronic environment of the carbon backbone of the piperidine ring upon binding to a receptor or enzyme. Changes in the chemical shift of the labeled carbon can indicate the proximity and nature of the interacting amino acid residues within the binding pocket.

Similarly, the deuterium labeling of the benzyl (B1604629) group (d6) can be exploited in techniques like neutron crystallography or specific NMR experiments to define the orientation and dynamics of this part of the molecule within the binding site. This level of detail is crucial for understanding the key pharmacophoric features responsible for molecular recognition and affinity.

Mechanistic Insights into Allosteric Modulation or Conformational Changes

Allosteric modulation, where a ligand binds to a site on a receptor or enzyme distinct from the primary (orthosteric) site to modulate its activity, is a complex process to study. Isotopically labeled compounds like this compound are invaluable in these investigations. By monitoring the isotopic labels, researchers can discern whether the compound is acting at an allosteric site and how its binding induces conformational changes that affect the protein's function.

For example, if 1-benzyl-4-methylenepiperidine were to act as an allosteric modulator, NMR experiments could track the perturbations in the signals from the ¹³C and deuterium labels upon the binding of an orthosteric ligand. These changes can provide information on the transmission of conformational changes across the protein structure.

The table below hypothetically illustrates the kind of data that could be generated from such studies.

| Analytical Technique | Potential Finding with this compound | Implication for Mechanistic Insight |

| NMR Spectroscopy | Change in ¹³C chemical shift of the methylene group upon receptor binding. | Indicates direct interaction of the piperidine core with the binding pocket. |

| Mass Spectrometry | Formation of a labeled ligand-protein complex detected. | Confirms binding and allows for stoichiometry determination. |

| Isotope-Edited IR | Shift in vibrational frequency of the C-D bonds upon binding. | Provides information on the local environment and hydrogen bonding of the benzyl group. |

It is important to note that while the utility of isotopically labeled compounds in such studies is well-established, specific research findings for this compound in these precise applications are not readily found in publicly accessible scientific literature. The compound is commercially available, suggesting its use in ongoing or proprietary research. The potential for this molecule to unravel intricate biological mechanisms remains significant, awaiting broader dissemination of its applications in peer-reviewed studies.

1 Benzyl 4 Methylenepiperidine 13c, D6 As a Precursor in Complex Chemical Synthesis Research

Synthesis of Novel Piperidine-Containing Molecular Architectures

The unique structural features of 1-benzyl-4-methylenepiperidine (B1309272) make it an attractive starting material for the synthesis of novel piperidine-containing frameworks, including spirocyclic, bridged, and polycyclic systems. These complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Construction of Spirocyclic Systems

The exocyclic double bond of 1-benzyl-4-methylenepiperidine is a key functional group for the construction of spirocyclic systems, where two rings share a single atom. One common strategy involves the [3+2] cycloaddition of azomethine ylides to the double bond, leading to the formation of spiro-pyrrolidinyl-piperidine scaffolds. These reactions can be catalyzed by various metal salts and acids, offering control over stereoselectivity.

Another approach to spirocyclic systems involves the reaction of the piperidine (B6355638) core with bifunctional reagents. For instance, the synthesis of novel dihydrospiro[quinoline-2,4'-piperidines] has been achieved through a two-step route starting from 4-piperidone (B1582916) imines, which can be derived from 1-benzyl-4-piperidone, a close relative of 1-benzyl-4-methylenepiperidine. researchgate.net The development of a novel analogue of the DPP-4 inhibitor Alogliptin has also showcased the synthesis of an aminopiperidine derivative with a spirocyclic ring on the piperidine moiety. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Spirocyclic Product | Reference |

| [3+2] Cycloaddition | Azomethine ylides, Metal catalyst | Spiro-pyrrolidinyl-piperidine | |

| Condensation/Cyclization | 4-Piperidone imines, bifunctional reagents | Dihydrospiro[quinoline-2,4'-piperidines] | researchgate.net |

| Multi-step Synthesis | Ethyl cyanoacetate, 1,2-dibromoethane | Spiro-cyclopropyl-piperidine | beilstein-journals.org |

Formation of Bridged and Polycyclic Piperidine Derivatives

The reactivity of the 1-benzyl-4-methylenepiperidine scaffold also lends itself to the formation of more complex bridged and polycyclic derivatives. Intramolecular reactions, such as the aza-Cope rearrangement or intramolecular Heck reactions, can be employed to create intricate, three-dimensional structures. These strategies often rely on the initial functionalization of the piperidine ring or the benzyl (B1604629) group to introduce the necessary reacting partners.

Research into potent sigma receptor ligands has led to the synthesis of a series of aralkyl derivatives of 4-benzylpiperidine, exploring modifications on the aralkyl moiety in a systematic way. ebi.ac.uk These studies contribute to the understanding of how the piperidine core can be incorporated into larger, polycyclic systems with specific biological targets. ebi.ac.uk

Functionalization and Derivatization Strategies of the Piperidine Core

The piperidine core of 1-benzyl-4-methylenepiperidine is a hub for a wide array of functionalization and derivatization strategies. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

Introduction of Diverse Heteroatomic and Carbocyclic Moieties

The exocyclic methylene (B1212753) group is a prime site for introducing new functionalities. It can undergo a variety of reactions, including hydroboration-oxidation to yield the corresponding primary alcohol, which can then be further elaborated. Ozonolysis can cleave the double bond to form a ketone, providing another entry point for derivatization.

Furthermore, the nitrogen atom of the piperidine ring can be transiently debenzylated and subsequently re-functionalized with a wide range of substituents. This allows for the introduction of various aryl, alkyl, and acyl groups, each imparting unique properties to the molecule. The synthesis of novel N-Benzyl piperidine derivatives as potent inhibitors for Alzheimer's disease highlights the importance of these modifications. nih.gov

| Reaction | Reagents | Functionalized Product |

| Hydroboration-Oxidation | 9-BBN, H2O2, NaOH | 1-Benzyl-4-(hydroxymethyl)piperidine |

| Ozonolysis | O3, then Me2S | 1-Benzyl-4-piperidone |

| N-Debenzylation/N-Acylation | H2/Pd-C, then Acyl chloride | 1-Acyl-4-methylenepiperidine |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 1-Benzyl-4-(arylmethylene)piperidine |

Exploration of Structure-Reactivity Relationships and Substituent Effects on Chemical Properties

Systematic studies on the derivatives of 1-benzyl-4-methylenepiperidine have provided valuable insights into structure-activity relationships (SAR). For instance, in the development of acetylcholinesterase inhibitors, modifications to the benzyl group and the piperidine core have been shown to significantly impact inhibitory potency and selectivity. nih.govnih.gov

The electronic nature of substituents on the benzyl group can influence the reactivity of the piperidine nitrogen and the exocyclic methylene group through inductive and resonance effects. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the nitrogen atom, while electron-donating groups can enhance it. These substituent effects are critical considerations in designing synthetic routes and predicting the chemical behavior of derivatives. researchgate.net

Development of Novel Synthetic Methodologies Leveraging the Piperidine Core

The versatility of the 1-benzyl-4-methylenepiperidine scaffold has spurred the development of new synthetic methodologies. For example, its derivatives have been used as platforms for exploring novel palladium-catalyzed cross-coupling reactions. researchgate.net The development of a one-pot oxidation-cyclization method for preparing a diverse range of N-substituted 4-piperidones further demonstrates the utility of piperidine-based starting materials in innovative synthetic strategies. kcl.ac.uk These methodologies often offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

A concise method for forming 4-benzyl piperidines and related derivatives has been developed using a Suzuki protocol, which tolerates a wide variation in both reaction partners. organic-chemistry.org This highlights the adaptability of the piperidine core in modern synthetic organic chemistry.

Application of Organometallic Chemistry for Advanced Functionalization

The exocyclic alkene of 1-benzyl-4-methylenepiperidine presents a versatile handle for introducing molecular complexity through organometallic catalysis. One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. organic-chemistry.orgwikipedia.org This reaction enables the formation of a new carbon-carbon bond by coupling the alkene with an aryl or vinyl halide.

In a related context, research on the synthesis of 2,5-disubstituted piperidines has demonstrated the utility of Heck coupling conditions applied to methylenepiperidine scaffolds. whiterose.ac.uk By analogy, 1-benzyl-4-methylenepiperidine-13C, d6 could be coupled with various aryl iodides to generate a library of 4-benzyl-substituted tetrahydropyridines. The general reaction scheme, catalyst, and base are outlined below. The isotopic labeling would be instrumental in mechanistic studies to confirm the regioselectivity of the aryl group addition and to probe for any unexpected rearrangements.

Table 1: Representative Mizoroki-Heck Reaction Conditions for Functionalization of a Methylenepiperidine Scaffold

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Aryl Iodide (e.g., iodobenzene, 4-iodotoluene) |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (B44618) (PPh₃) |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

This table presents a hypothetical application based on established Heck reaction protocols for similar substrates. whiterose.ac.uk

The resulting 4-benzyl-1-benzyl-1,2,3,4-tetrahydropyridine derivatives could then undergo further transformations, such as hydrogenation of the endocyclic double bond, to yield stereochemically rich 1,4-disubstituted piperidines. The deuterium (B1214612) labeling on the benzyl group would allow for precise tracking of this moiety throughout multi-step synthetic sequences.

Furthermore, organozinc chemistry offers another avenue for the functionalization of piperidine rings, often in tandem with palladium catalysis. whiterose.ac.uk While direct application to the exocyclic methylene of 1-benzyl-4-methylenepiperidine is less common, the principles of transmetalation and cross-coupling could be adapted for novel transformations.

Exploration of Photoredox Catalysis and Electrocatalysis in Piperidine Derivatization

The fields of photoredox and electrocatalysis have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions with high degrees of selectivity. nih.govmdpi.commdpi.com These methods rely on the generation of radical intermediates through single-electron transfer processes.

For this compound, the exocyclic double bond is a prime target for radical additions. Photoredox catalysis could facilitate the addition of a wide range of functional groups. For instance, the generation of trifluoromethyl radicals from a suitable precursor under visible light irradiation could lead to the synthesis of 4-(trifluoromethyl)methyl-substituted piperidines. The general mechanism would involve the photocatalyst absorbing light and reaching an excited state, followed by either oxidation or reduction of a radical precursor. This radical would then add to the alkene, and the resulting radical intermediate would be further transformed to the final product.

Table 2: Potential Photoredox-Mediated Functionalizations of 1-Benzyl-4-methylenepiperidine

| Transformation | Radical Precursor | Photocatalyst (Example) | Light Source | Potential Product |

| Trifluoromethylation | CF₃SO₂Na | [Ru(bpy)₃]²⁺ or Organic Dye | Blue LED | 1-Benzyl-4-(trifluoromethyl)methylpiperidine |

| Carboxylation | CO₂ | Organic Dye | Visible Light | 1-Benzylpiperidine-4-acetic acid derivative |

| Amination | Di-tert-butyl azodicarboxylate | [Ir(ppy)₃] | Blue LED | 1-Benzyl-4-(amino)methylpiperidine derivative |

This table illustrates hypothetical applications based on known photoredox-mediated transformations of alkenes. nih.gov

The isotopic labeling in this compound would be invaluable for mechanistic investigations in these photoredox reactions. For example, it could help determine the fate of the benzylic protons during the reaction and provide insights into potential side reactions involving the benzyl group.

Electrocatalysis offers a complementary approach, using an electric potential to drive redox reactions. youtube.com The exocyclic double bond of the title compound could undergo electrocatalytic hydrogenation or be a participant in electrochemically-driven cyclization reactions. The benzyl group itself could also be a site for C-H functionalization under specific electrocatalytic conditions, although this is generally more challenging. The precise control over the reduction potential in electrocatalysis could offer a high degree of selectivity in the derivatization of the piperidine scaffold.

Analytical Method Development and Validation Utilizing 1 Benzyl 4 Methylenepiperidine 13c, D6

Development of Robust Internal Standards for Quantitative Analytical Methods

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. This co-behavior allows the internal standard to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the measurement.

Isotope Dilution Strategies for Enhanced Accuracy and Precision in Complex Matrices

Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. The ratio of the signal from the endogenous analyte to that of the labeled internal standard is used to calculate the concentration of the analyte, effectively nullifying the impact of matrix effects and procedural inconsistencies.

The use of 1-Benzyl-4-methylenepiperidine-13C, d6 as an internal standard for the quantification of 1-Benzyl-4-methylenepiperidine (B1309272) exemplifies this strategy. The incorporation of six deuterium (B1214612) atoms and one carbon-13 atom results in a significant mass shift, allowing for clear differentiation between the analyte and the internal standard by the mass spectrometer, while preserving the chromatographic behavior.

Method Validation Parameters: Selectivity, Linearity, and Repeatability for Research Applications

For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process. Key parameters include selectivity, linearity, and repeatability, which are assessed to ensure the method is fit for its intended purpose.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. For 1-Benzyl-4-methylenepiperidine, this involves analyzing blank matrix samples (e.g., plasma, urine) to ensure that no endogenous compounds interfere with the detection of the analyte or its labeled internal standard.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The acceptance criterion for linearity is typically a coefficient of determination (r²) of 0.99 or greater.

Repeatability: This parameter, also known as intra-assay precision, measures the closeness of agreement between results of successive measurements carried out under the same conditions. It is usually expressed as the relative standard deviation (RSD) of a set of measurements. For bioanalytical methods, an RSD of ≤15% is generally considered acceptable, except at the lower limit of quantification (LLOQ), where ≤20% is often permissible.

Illustrative Linearity Data for 1-Benzyl-4-methylenepiperidine Assay

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.1 | 102.0 |

| 10.0 | 10.3 | 103.0 |

| 50.0 | 49.5 | 99.0 |

| 100.0 | 98.7 | 98.7 |

| 500.0 | 505.2 | 101.0 |

| 1000.0 | 995.0 | 99.5 |

This table is for illustrative purposes only and represents typical expected performance.

Illustrative Repeatability Data for 1-Benzyl-4-methylenepiperidine Assay

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | RSD (%) |

|---|---|---|---|---|

| LLOQ | 1.0 | 0.99 | 0.12 | 12.1 |

| Low | 3.0 | 2.95 | 0.25 | 8.5 |

| Medium | 75.0 | 76.2 | 5.1 | 6.7 |

| High | 750.0 | 745.5 | 40.2 | 5.4 |

This table is for illustrative purposes only and represents typical expected performance based on similar bioanalytical methods.

Optimization of Chromatographic Separation Techniques Coupled with Mass Spectrometry

The separation of the analyte from other matrix components is critical for accurate quantification. Liquid chromatography (LC) is commonly coupled with tandem mass spectrometry (MS/MS) for this purpose.

Enhancement of Resolution and Sensitivity for Labeled and Unlabeled Species

While the labeled and unlabeled species are expected to have very similar chromatographic retention times, complete co-elution is ideal. The chromatographic method, typically using a reversed-phase column, is optimized by adjusting the mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak shape for both the analyte and the internal standard. This optimization enhances sensitivity by maximizing the peak height and minimizes the potential for interference from closely eluting compounds. The selection of appropriate precursor and product ion transitions in MS/MS detection (Selected Reaction Monitoring - SRM) further enhances selectivity and sensitivity.

Mitigation of Matrix Effects and Contaminant Interference in Analytical Workflows

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to accurate quantification. Additionally, thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to remove a significant portion of the interfering matrix components prior to LC-MS/MS analysis.

Future Directions and Emerging Research Avenues

Advancements in Automated and High-Throughput Isotopic Labeling Technologies

The synthesis of complex isotopically labeled molecules like 1-Benzyl-4-methylenepiperidine-13C, d6, stands to benefit immensely from progress in automated and high-throughput technologies. Traditional methods for isotopic labeling are often multi-step, low-yield, and labor-intensive. rsc.orgresearchgate.net However, the fields of pharmaceutical and agrochemical development are driving the creation of more efficient labeling strategies. nih.gov

Emerging technologies such as flow chemistry and the use of nanocatalysts are at the forefront of this evolution. x-chemrx.com Flow chemistry offers precise control over reaction parameters, improved safety, and scalability, which are highly advantageous for isotopic labeling reactions. x-chemrx.com This can lead to more cost-effective and versatile production of labeled compounds. x-chemrx.com For instance, methods for the deuteration of N-heterocycles and benzylic positions using rhodium nanoparticles or mixed palladium/platinum catalyst systems demonstrate the potential for more efficient and selective isotope incorporation. nih.govacs.orgnih.gov The development of one-step exchange-labeling of piperidines with deuterium (B1214612) oxide catalyzed by ruthenium complexes is another significant step forward. researchgate.net

Adapting these high-throughput and automated approaches, such as late-stage direct hydrogen isotopic exchange (HIE), could streamline the synthesis of this compound, and a library of its analogs. x-chemrx.com This would enable broader screening and application of such compounds in various research fields by moving away from the costly and often complex synthesis from heavily enriched starting materials. x-chemrx.com

Integration with Advanced Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of molecules and guiding experimental design. For isotopically labeled compounds like this compound, these computational methods can provide profound insights.

Molecular modeling can be used to predict how isotopic substitution will affect the physicochemical properties of the molecule. For example, computational studies can help understand the kinetic isotope effect (KIE), where the C-D bond, being stronger than a C-H bond, can slow down reaction rates, thereby offering insights into reaction mechanisms. nih.gov This is particularly relevant for studying metabolic pathways, where deuteration at a metabolic site can alter the drug's pharmacokinetic profile. nih.gov

For this compound, computational models could predict its binding affinity and mode of interaction with biological targets like enzymes or receptors. nih.gov Software suites can calculate parameters such as pKa to determine the protonation state of the piperidine (B6355638) nitrogen at physiological pH, which is crucial for receptor binding. nih.gov By simulating the dynamic behavior of the molecule, researchers can gain a deeper understanding of its conformational preferences and how isotopic labeling might influence them. This predictive power allows for the rational design of experiments, saving time and resources in exploring the compound's potential applications.

Exploration of Novel Applications in Chemical Biology Probe Development (non-clinical, non-therapeutic)

Stable isotopically labeled compounds are powerful tools in chemical biology for tracing the fate of molecules in complex biological systems. alfa-chemistry.com The specific labeling pattern of this compound, makes it an excellent candidate for development as a chemical biology probe for non-clinical and non-therapeutic research.

The piperidine scaffold is a common structural motif in many biologically active compounds and approved drugs. researchgate.netmdpi.com Understanding the metabolism and off-target interactions of this scaffold is of significant interest. By using this compound, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the molecule and its metabolites with high precision and sensitivity. nih.gov

In metabolic studies, the labeled compound could be introduced to cell cultures or tissue extracts to elucidate metabolic pathways. nih.govnih.gov The distinct mass shift caused by the ¹³C and deuterium atoms allows for clear differentiation from endogenous, unlabeled molecules. This enables the identification of novel metabolites and the quantification of metabolic fluxes. alfa-chemistry.comnih.gov Furthermore, in proteomics, such probes can be used in activity-based protein profiling (ABPP) to identify the protein targets of the benzylpiperidine class of molecules, providing valuable insights into their mechanism of action or potential off-target effects. unisi.it

Potential Roles in New Catalytic System Development or Materials Science Research

The unique isotopic composition of this compound, also suggests potential applications in the fields of catalysis and materials science.

In catalysis research, deuterated compounds are frequently used to probe reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The presence of deuterium at specific positions in this compound, could be exploited to study transition state structures and mechanisms of reactions involving C-H bond activation at the piperidine ring or the benzylic position. nih.gov For instance, piperidine derivatives can be functionalized using dirhodium catalysts, and the labeled compound could help elucidate the electronic and steric factors governing these transformations. nih.gov The exocyclic methylene (B1212753) group could also participate in polymerization reactions, and the isotopic labels would serve as spectroscopic markers to follow the reaction progress and characterize the resulting polymer structure.

In materials science, there is a growing interest in incorporating stable isotopes into polymers and other materials. rsc.orgresearchgate.net The ¹³C label in this compound, could be used to study the structure and dynamics of polymers using solid-state NMR spectroscopy. researchgate.net For example, if this molecule were used as a monomer or an additive in a polymer, the ¹³C label would provide a sensitive probe to investigate processes like polymer degradation, tracking the integration of decomposition products into the environment. researchgate.net This can aid in the design of more stable or biodegradable materials.

Q & A

Q. What are the critical safety protocols for handling isotopically labeled 1-Benzyl-4-methylenepiperidine derivatives in laboratory settings?

- Methodological Answer : Safety protocols include:

- Eye Exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .

- Skin Contact : Washing with soap and water for ≥15 minutes, removing contaminated clothing, and seeking medical advice .

- Storage : Keep in a sealed container under dark, dry conditions, away from oxidizers and ignition sources .

- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize exposure .

Q. Why is isotopic labeling (13C and d6) employed in synthesizing this compound, and how does it influence experimental design?

- Methodological Answer :

- Rationale : 13C and deuterium (d6) labels enable tracking of metabolic pathways, reaction intermediates, or degradation products in pharmacokinetic or mechanistic studies .

- Experimental Considerations : Ensure isotopic purity (>99%) via NMR or mass spectrometry to avoid interference in kinetic isotope effect (KIE) analyses. Use labeled solvents (e.g., D2O) to prevent isotopic exchange during synthesis .

Q. Which analytical techniques are recommended for characterizing isotopic purity and structural integrity?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic enrichment and detects impurities. Use a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) for optimal separation .

- Nuclear Magnetic Resonance (NMR) : 13C NMR confirms positional labeling, while deuterium NMR identifies isotopic distribution in the piperidine ring .

Advanced Research Questions

Q. How can factorial design optimize synthetic routes for 1-Benzyl-4-methylenepiperidine-13C, d6?

- Methodological Answer :

- Variable Selection : Key factors include reaction temperature, catalyst loading, and isotopic precursor stoichiometry. Use a 3-factor, 2-level orthogonal design to minimize experimental runs while maximizing data resolution .

- Response Surface Modeling (RSM) : Analyze yield and isotopic purity as responses. Apply regression analysis to identify interactions between variables (e.g., temperature vs. catalyst efficiency) .

Q. How do environmental conditions (e.g., pH, light, oxygen) affect the stability of this compound during long-term storage?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varied conditions (e.g., 40°C/75% RH for 6 months). Monitor decomposition via HPLC with UV detection at 254 nm .

- Mitigation Strategies : Store under inert gas (N2 or Ar) in amber glass vials to prevent photodegradation and oxidation. Avoid aqueous buffers unless stabilized with radical scavengers (e.g., BHT) .

Q. What molecular-level interactions occur between this compound and indoor surfaces (e.g., glass, polymers), and how do they impact experimental reproducibility?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica or polydimethylsiloxane (PDMS) surfaces .

- Mitigation : Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce nonspecific binding in microfluidic or catalytic applications .

Q. How can reactor design principles improve scalability for synthesizing isotopically labeled piperidine derivatives?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) simulations .

- Catalyst Immobilization : Use packed-bed reactors with immobilized palladium catalysts to reduce isotopic leaching and improve reusability .

Q. How should researchers reconcile conflicting hazard data (e.g., toxicity vs. "no known hazards") across safety reports?

- Methodological Answer :

- Data Triangulation : Cross-reference SDS entries with primary toxicology studies. For example, while some SDSs report no acute toxicity , others caution about uninvestigated toxicological properties .

- Precautionary Measures : Default to worst-case assumptions (e.g., treat as a respiratory irritant) until peer-reviewed data confirm safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.